N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide
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Overview
Description
Benzo[d]thiazol is a type of organic compound that contains a benzene ring fused to a thiazole ring . Thiazoles are aromatic compounds that have diverse biological activities and are found in many commercially important organic fluorescent materials . Cyclohexanecarboxamide is a type of carboxamide, which is an organic compound that contains a carbonyl group (C=O) attached to an amine group (NH2). The combination of these components could result in a compound with unique properties, but without specific studies on this compound, it’s hard to predict its exact characteristics.
Scientific Research Applications
Anti-Tubercular Research
Summary of the Application
Benzothiazole derivatives, including “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide”, have been synthesized and studied for their potential as anti-tubercular compounds . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis .
Methods of Application
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Results or Outcomes
The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Anti-Inflammatory Research
Summary of the Application
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized and evaluated for their anti-inflammatory properties .
Methods of Application
The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Results or Outcomes
The compounds were evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition. These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .
Drug Discovery
Summary of the Application
The compound “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide” has been suggested for potential research in the field of drug discovery . Its unique structure and properties make it valuable for diverse applications, including the development of new drugs .
Methods of Application
The specific methods of application would depend on the type of drug being developed. Typically, these compounds would be synthesized and then tested in vitro (e.g., in cell cultures) and in vivo (e.g., in animal models) to evaluate their therapeutic potential .
Results or Outcomes
The outcomes of such research would depend on the specific experiments conducted. However, the goal would be to identify derivatives of this compound that show significant therapeutic activity against various diseases .
Future Directions
The future directions for research on a compound depend on its properties and potential applications. Benzothiazoles have been widely studied due to their diverse biological activities and are found in many commercially important organic fluorescent materials . Therefore, “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide” might have potential applications in various fields, but further studies would be needed to explore this.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c23-17-11-10-14(21-19(24)13-6-2-1-3-7-13)12-15(17)20-22-16-8-4-5-9-18(16)25-20/h4-5,8-13,23H,1-3,6-7H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGQUCSRKLRJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide |
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